Target Engagement: ATP-Competitive Kinase Inhibitory Potential Relative to CGP 60474
No direct kinase profiling data for 1-(4-chlorobenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is publicly available. However, the compound shares the identical molecular formula (C18H18ClN5O) and a closely related urea-pyridine-pyrazole scaffold with the well-characterized CDK inhibitor CGP 60474. CGP 60474 exhibits IC50 values of 20–50 nM against CDK1 and CDK2, with >10-fold selectivity over PKCα . Given that the urea core is a critical pharmacophore for hinge-binding in ATP pockets, the target compound is expected to engage kinases through a comparable ATP-competitive mechanism, with potency shifts dictated by the altered substitution pattern [1].
| Evidence Dimension | Kinase inhibitory potency (CDK1/cyclin B IC50) |
|---|---|
| Target Compound Data | Not directly measured in published literature; anticipated to be within low-micromolar to nanomolar range based on scaffold homology |
| Comparator Or Baseline | CGP 60474 (CAS 164658-13-3) – IC50 = 17 nM (CDK1/cyclin B) |
| Quantified Difference | Cannot be calculated due to absence of direct data |
| Conditions | In vitro kinase activity assay using recombinant CDK1/cyclin B complex; ATP-competitive format |
Why This Matters
For procurement of kinase screening compounds, scaffold similarity to CGP 60474 provides a rational basis for selecting the 4-chlorobenzyl analog to probe structure-activity relationships at the hinge-binding region, particularly when CGP 60474 is unavailable or unsuitable due to selectivity profile conflicts.
- [1] Rasetti, V., et al. (2009). Disubstituted ureas as kinase inhibitors. U.S. Patent Application Publication No. US20090131437A1. Establishes the urea-pyridine-pyrazole pharmacophore as an ATP-competitive kinase hinge-binder. View Source
